8(9)-EpETE

Description

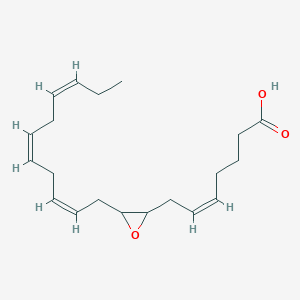

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(Z)-7-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b4-3-,7-6-,12-9-,13-10- |

InChI Key |

YKIOHMXLFWMWKD-JJUYGIQRSA-N |

SMILES |

CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 8 9 Epete

Precursor Fatty Acid Substrates

The biosynthesis of 8(9)-EpETE originates from specific fatty acid precursors.

Eicosapentaenoic acid (EPA), an omega-3 fatty acid, serves as a primary precursor for the synthesis of epoxyeicosatetraenoic acids (EpETEs), including this compound. wikipedia.orgcaymanchem.commedchemexpress.comglpbio.combiomol.comcaymanchem.commolnova.commedchemexpress.euebiohippo.commedchemexpress.com EPA is a straight-chain, 20-carbon fatty acid characterized by five cis-configured double bonds located at carbons 5-6, 8-9, 11-12, 14-15, and 17-18. wikipedia.org Cytochrome P450 epoxygenases act on these double bonds to convert them into epoxide regioisomers. wikipedia.org

Cytochrome P450 epoxygenases exhibit broad substrate specificity, metabolizing various PUFAs beyond EPA. These include omega-6 fatty acids such as arachidonic acid (AA) and linoleic acid, and other omega-3 fatty acids like docosahexaenoic acid (DHA). wikipedia.orgwikipedia.orgnih.govfrontiersin.orgif-pan.krakow.plthemedicalbiochemistrypage.org Notably, many CYP epoxygenases metabolize EPA and DHA at rates that can surpass their rates for metabolizing arachidonic acid, indicating that EPA and DHA can be preferred substrates. wikipedia.orgnih.govif-pan.krakow.pl The regioselectivity of the oxygenation reactions catalyzed by CYPs is dependent on the specific substrate. if-pan.krakow.pl For instance, while CYP2J2 produces a mixture of epoxyeicosatrienoic acids (EETs) from AA, it predominantly converts EPA to 17,18-EpETE. if-pan.krakow.pl Similarly, CYP2C9 primarily oxidizes EPA to 14,15-EpETE. nih.gov

Cytochrome P450 Epoxygenase Isoforms Involved in this compound Formation

The conversion of EPA to this compound is mediated by specific isoforms within the cytochrome P450 superfamily.

Cytochrome P450 (CYP) enzymes are membrane-bound, heme-containing proteins that metabolize PUFAs into epoxide products. wikipedia.org In humans, a wide array of CYP isoforms demonstrate epoxygenase activity on PUFAs, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, CYP2S1, CYP3A4, CYP4F2, CYP4F3A, CYP4F3B, CYP4A11, CYP4F8, and CYP4F12. wikipedia.org

For the specific formation of EpETEs from EPA, isoforms such as CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, CYP3A4, and CYP2S1 are involved. wikipedia.org While many of these CYPs principally form 17,18-EpETE, they also produce smaller amounts of other isomers, including this compound. wikipedia.org The CYP2C subfamily, encompassing CYP2C8, CYP2C9, CYP2C18, and CYP2C19, plays a significant role in PUFA metabolism. frontiersin.orgthemedicalbiochemistrypage.org Specifically, CYP2C9 has been identified in the production of 8,9-EET from arachidonic acid nih.govnih.govcaymanchem.com, and it contributes to this compound formation from EPA, though its primary product from EPA is 14,15-EpETE. wikipedia.orgnih.govbenchchem.com CYP1A2 is also noted for its involvement in this compound formation from EPA. benchchem.comnih.gov CYP2J2, highly expressed in cardiovascular tissues, metabolizes arachidonic acid to EETs and also processes EPA into EpETEs. wikipedia.orgnih.govfrontiersin.orgnih.gov

The following table summarizes key human CYP isoforms involved in EpETE biosynthesis from EPA, with a focus on this compound where specified:

| CYP Isoform | Primary EpETE Regioisomer from EPA | Other EpETE Regioisomers from EPA (including this compound) | Notes on this compound Formation |

| CYP1A1 | 17,18-EpETE | Smaller amounts of 5,6-, 8,9-, 11,12-, 14,15-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.org |

| CYP1A2 | 17,18-EpETE (17R,18S-EEQ) wikipedia.org | Smaller amounts of 5,6-, 8,9-, 11,12-, 14,15-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.orgbenchchem.comnih.gov |

| CYP2C8 | 17,18-EpETE | Smaller amounts of 5,6-, 8,9-, 11,12-, 14,15-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.org |

| CYP2C9 | 14,15-EpETE nih.gov | Smaller amounts of 5,6-, 8,9-, 11,12-, 17,18-EpETE wikipedia.org | Specifically produces 8,9-EpETE. wikipedia.orgbenchchem.com |

| CYP2C18 | 17,18-EpETE, 14,15-EpETE wikipedia.org | 11,12-EpETE (appreciable amounts) wikipedia.org | Contributes to this compound formation. wikipedia.org |

| CYP2C19 | 17,18-EpETE, 11,12-EpETE wikipedia.org | Smaller amounts of 5,6-, 8,9-, 14,15-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.org |

| CYP2E1 | 17,18-EpETE | Smaller amounts of 5,6-, 8,9-, 11,12-, 14,15-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.org |

| CYP2J2 | 17,18-EpETE if-pan.krakow.pl | Smaller amounts of 5,6-, 8,9-, 11,12-, 14,15-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.orgfrontiersin.org |

| CYP2S1 | 17,18-EpETE, 14,15-EpETE wikipedia.org | Smaller amounts of 5,6-, 8,9-, 11,12-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.org |

| CYP3A4 | 17,18-EpETE | Smaller amounts of 5,6-, 8,9-, 11,12-, 14,15-EpETE wikipedia.org | Contributes to this compound formation. wikipedia.org |

The biosynthesis of EpETEs from EPA involves the epoxidation of its double bonds, leading to various regioisomers. wikipedia.org EPA contains double bonds at positions 5-6, 8-9, 11-12, 14-15, and 17-18, and CYP epoxygenases can attack any of these sites. wikipedia.org While 17,18-EpETE is frequently the predominant product formed from EPA, this compound is generally produced in relatively minor quantities by many CYP enzymes. wikipedia.org

The regiospecificity of CYP-catalyzed oxygenation is highly dependent on the substrate. For instance, CYP2J2, while producing a mix of EETs from arachidonic acid, primarily converts EPA to 17,18-EpETE. if-pan.krakow.pl Similarly, CYP2C9 preferentially oxidizes EPA to 14,15-EpETE. nih.gov

In addition to regiospecificity, the enzymatic oxidation by CYPs exhibits stereospecificity, meaning that specific stereoisomers (R/S or S/R enantiomers) are preferentially formed depending on the enzyme and substrate. themedicalbiochemistrypage.orgnih.govacs.orgnih.govnih.govnih.gov For example, in the metabolism of arachidonic acid, CYP2C8 shows 81% selectivity for the 11(R),12(S)-EET configuration, whereas CYP2C9 is 70% selective for the 11(S),12(R)-EET configuration. nih.govnih.gov For EPA, CYP1A2 produces 17R,18S-EEQ but no detectable 17S,18R-EEQ, and CYP2D6 primarily yields 17R,18S-EEQ with much smaller amounts of 17S,18R-EEQ. wikipedia.org While specific details on the stereospecificity of this compound formation from EPA were not extensively detailed in the provided search results, commercial preparations of this compound are typically racemic ((±)this compound), indicating the presence of both R/S forms. caymanchem.commedchemexpress.comglpbio.combiomol.comcaymanchem.commolnova.commedchemexpress.euebiohippo.commedchemexpress.comcaymanchem.com

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other CYP-mediated pathways, is subject to various regulatory mechanisms. The catalytic activity of CYP epoxygenases is dependent on cytochrome P450 reductase (POR), an enzyme that transfers electrons to regenerate CYP activity. wikipedia.org Genetic variations (polymorphisms) within the human POR gene can lead to significant alterations, either decreases or increases, in the activity of CYP enzymes, including epoxygenases. wikipedia.org Furthermore, the activity of CYP epoxygenases can be influenced by various pharmacological agents, with some drugs acting as inhibitors and others as inducers. wikipedia.org

A critical regulatory point in the metabolism of EpETEs is the action of soluble epoxide hydrolase (sEH). This enzyme is the primary mammalian enzyme responsible for degrading fatty acid epoxides, including EpETEs, into their corresponding vicinal diols, which are generally less biologically active. wikipedia.orgnih.govnih.govnih.gov Therefore, sEH functions as an inactivating pathway that limits the activity of epoxide metabolites. wikipedia.orgnih.gov Inhibition of sEH can stabilize PUFA epoxides, thereby potentiating their biological effects. nih.govnih.gov

Research findings indicate that certain exogenous compounds can influence EpETE levels. For example, exposure to the triazine herbicide prometryn (B1678245) has been shown to significantly increase the concentrations of this compound, along with 11(12)-EpETE and 14(15)-EpETE, in the liver of male mice. researchgate.netresearchgate.net Conversely, treatment with ibuprofen (B1674241) in female mouse livers showed a trend towards decreased levels of both this compound and 17(18)-EpETE. nih.gov

Modulatory Factors Influencing Endogenous this compound Levels in In Vitro and In Vivo Systems

The endogenous levels of this compound are subject to modulation by various factors in both in vitro and in vivo biological systems. These factors primarily relate to the availability of its precursor, the activity of synthesizing enzymes, and the rate of its metabolic degradation.

Soluble Epoxide Hydrolase (sEH) Activity: Soluble epoxide hydrolase (sEH) plays a critical role in the catabolism of epoxy fatty acids, including EpETEs. This enzyme converts EpETEs into their corresponding diols, known as dihydroxyeicosatetraenoic acids (DHETs), which are generally considered less biologically active metabolomicsworkbench.orgnih.gov. Therefore, the activity of sEH is a key determinant of the steady-state levels of this compound. Inhibition of sEH has been demonstrated to stabilize and increase the concentrations of lipid epoxides in vivo, suggesting that modulating sEH activity can directly influence endogenous EpETE levels nih.gov.

Oxidative Stress: Oxidative stress can significantly impact the formation and isomeric composition of epoxy-PUFAs, including this compound. In in vitro cell line models, exposure to tert-Butyl hydroperoxide (t-BOOH), a known inducer of oxidative stress, resulted in an increase in the levels of trans-epoxy-PUFA isomers, while the concentrations of their cis-counterparts remained largely constant guidetopharmacology.org. This shift leads to an elevated trans/cis-epoxy-PUFA ratio, indicating that oxidative stress can alter the stereochemical profile of these lipid mediators guidetopharmacology.org.

Table 1: Influence of Oxidative Stress on Epoxy-PUFA Isomer Ratios (In Vitro)

| Oxidative Stress Inducer | Effect on trans-Epoxy-PUFA Levels | Effect on cis-Epoxy-PUFA Levels | Outcome on trans/cis Ratio | Reference |

| t-BOOH | Increased | Remained almost constant | Increased | guidetopharmacology.org |

Table 2: Impact of Dietary EPA Supplementation on EPA-derived Oxylipin Levels (In Vivo)

| Supplementation | Effect on Total EPA-derived Oxylipins (Serum) | Specific this compound Observation | Reference |

| LC n-3 PUFA | Considerably elevated (150–1,400%) | Excluded from analysis (detection limits) | nih.gov |

| EPA + FuOx | Majority showed similar plasma concentrations | Reduced plasma levels | aacrjournals.org |

Metabolism and Catabolism of 8 9 Epete

Soluble Epoxide Hydrolase (sEH) as the Primary Metabolizing Enzyme

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is recognized as the principal mammalian enzyme responsible for the degradation of epoxy fatty acids (EpFAs), including 8(9)-EpETE, into their corresponding vicinal diols bindingdb.org. This ubiquitous enzyme, initially identified in the cytosolic fraction of mouse liver, catalyzes the addition of a water molecule across the epoxide ring, converting EpFAs into generally less biologically active 1,2-diols. The catabolism of these epoxides by sEH is a key regulatory mechanism that influences their bioavailability and physiological effects bindingdb.org. While sEH is the dominant enzyme, other epoxide hydrolases like microsomal epoxide hydrolase (mEH) and epoxide hydrolase-3 (EH3) can also contribute to EpFA metabolism, though sEH often exhibits higher specificity for many EpFAs.

Formation of Dihydroxyeicosatetraenoic Acid (DiHETE) Metabolites

The hydrolysis of this compound by sEH yields 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE). Generally, EpETEs are metabolized by sEH to produce various DiHETEs. These diol metabolites are typically considered to be less biologically active than their epoxide precursors. However, some DiHETEs have been shown to possess their own biological activities, such as vasodilatory effects. Due to the addition of a hydroxyl group, DiHETEs are more polar than their corresponding epoxides, which facilitates their rapid diffusion out of tissues and subsequent elimination from the body, often after further conjugation.

Kinetic Parameters and Substrate Specificity for sEH-Mediated Hydrolysis of this compound

Studies characterizing the kinetic parameters of human sEH (hsEH) for the hydrolysis of various EpFAs, including this compound, provide insights into enzyme-substrate interactions. For this compound, the turnover rate (kcat) for hsEH has been reported as 1.61 ± 0.01 s⁻¹, with a Michaelis constant (KM) of 9.74 ± 0.13 µM.

The kinetic data for this compound highlight its significant metabolism by sEH. While sEH is the primary enzyme, microsomal epoxide hydrolase (mEH) can also hydrolyze certain EpFAs, including 8,9-EET (a related arachidonic acid metabolite), with comparable catalytic efficiency (kcat/KM) to sEH, suggesting that both enzymes might play a role in vivo depending on their tissue concentration and specific conditions.

Table 1: Kinetic Parameters of Human Soluble Epoxide Hydrolase (hsEH) for this compound and Related EpFAs

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) |

| This compound | 1.61 ± 0.01 | 9.74 ± 0.13 | 0.173 ± 0.006 |

| 17(18)-EpETE | 0.64 ± 0.06 | 26.37 ± 4.05 | 0.025 ± 0.003 |

| 8(9)-EET | 1.28 ± 0.19 | 23.10 ± 2.39 | 0.054 ± 0.010 |

| 11(12)-EET | 4.31 ± 0.16 | 1.74 ± 0.20 | 2.53 ± 0.25 |

| 14(15)-EET | 6.64 ± 1.54 | 12.88 ± 1.94 | 0.527 ± 0.075 |

| 12(13)-EpOME | 9.65 ± 0.19 | 2.98 ± 0.56 | 3.56 ± 0.86 |

Data adapted from. Values are mean ± standard error.

Impact of sEH Inhibition on this compound Stability and Bioactivity in Experimental Models

Inhibition of sEH has emerged as a significant pharmacological strategy to enhance the stability and bioavailability of EpFAs, including this compound, by preventing their rapid hydrolysis into less active diols bindingdb.org. This inhibition leads to increased levels of EpFAs and a concomitant decrease in their corresponding dihydroxy-metabolites in various tissues and disease models.

The stabilization of EpFAs through sEH inhibition has been associated with a range of beneficial biological activities in experimental models. These include antihyperalgesic, antihypertensive, and anti-inflammatory effects bindingdb.org. For instance, sEH inhibitors like TPPU have been shown to increase levels of EpETEs and enhance their neurogenic and anti-apoptotic effects in certain models. The ratio of lipid epoxides to their corresponding diols is often utilized as a qualitative indicator of target engagement for sEH inhibitors, demonstrating the effectiveness of the intervention.

Molecular Mechanisms and Cellular Targets of 8 9 Epete

Modulation of Ion Channel Activity

Eicosanoid epoxides are recognized as significant modulators of ion channel activity, influencing cellular excitability and signaling. This modulation is a key mechanism through which they exert their physiological effects, particularly within the vascular system.

The activation of large-conductance calcium-activated potassium (BKCa) channels is a primary mechanism of action for several epoxides derived from polyunsaturated fatty acids. caymanchem.commedchemexpress.com These channels play a crucial role in regulating smooth muscle tone and neuronal excitability.

Research has established that related epoxyeicosatetraenoic acids, such as 17(18)-EpETE, elicit their effects by directly engaging with the channel's components. caymanchem.commedchemexpress.com Studies on 17(18)-EpETE, another major product of the EPA epoxygenase pathway, demonstrate that it relaxes vascular and airway smooth muscle by activating BKCa channels through a direct interaction with the pore-forming BKα channel subunits. caymanchem.comnetascientific.commedchemexpress.com While this compound is also a product of this pathway, produced in vitro and in vivo by CYP450, its specific biological actions and direct interactions with the BKα subunit are still being determined. caymanchem.comglpbio.com The established mechanism of its regioisomer suggests a potential, analogous mode of action for this compound.

The activation of BKCa channels in vascular smooth muscle cells leads to an efflux of potassium (K+) ions, which causes the cell membrane to hyperpolarize. researchgate.netnih.gov This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation. nih.gov This process, known as endothelium-derived hyperpolarization, is a key mechanism for regulating blood vessel tone. nih.govnih.gov For instance, the application of 17(18)-EpETE has been shown to induce concentration-dependent hyperpolarization of pulmonary artery smooth muscle cells, an effect that is reversible with BKCa channel inhibitors. researchgate.net This hyperpolarization is central to the vasodilatory effects observed with this class of lipid mediators.

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that function as cellular sensors for a wide array of physical and chemical stimuli. nih.govsigmaaldrich.com Eicosanoid metabolites have been identified as endogenous modulators of several TRP channel family members. The arachidonic acid-derived analog of this compound, known as 8,9-epoxyeicosatrienoic acid (8,9-EET), has been identified as an agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. researchgate.net TRPV4 is a polymodal ion channel involved in processes such as mechanosensation and temperature sensing. researchgate.net The activation of TRPV4 by lipid mediators like 8,9-EET highlights a significant pathway through which these compounds can influence cellular calcium signaling and physiological responses.

| Compound | Ion Channel Target | Observed Effect | System/Cell Type |

|---|---|---|---|

| 17(18)-EpETE | BKCa (KCa1.1) | Activation, increased K+ efflux, hyperpolarization | Rat vascular smooth muscle cells, human pulmonary artery |

| 8,9-EET (analog of this compound) | TRPV4 | Agonist activity, channel activation | Not specified in detail |

| 11,12-EET | BKCa | Channel activation | Rat cortical collecting duct |

Activation of Large Conductance Ca2+-Activated Potassium (BKCa) Channels

Receptor-Mediated Signaling Pathways

Beyond direct ion channel modulation, this compound and related lipid mediators can also initiate intracellular signaling cascades through interactions with specific receptors, including nuclear receptors that function as transcription factors.

Intracellular Signaling Cascades

The biological activities of this compound are mediated through its interaction with and modulation of several critical intracellular signaling pathways. These interactions lead to a cascade of downstream effects that influence cellular processes such as inflammation, proliferation, and survival.

Inhibition of NF-κB Signaling Pathway Activation

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that regulates inflammatory responses, cell survival, and proliferation. nih.gov Under basal conditions, NF-κB dimers are kept inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This process allows NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.gov

Research has demonstrated that this compound can attenuate the activation of the NF-κB signaling pathway. In a study involving mouse B lymphocytes, 8,9-EET was found to inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit. plos.orgresearchgate.net This inhibitory effect on NF-κB activation is a key mechanism behind the anti-inflammatory properties of this compound. plos.org Specifically, pretreatment with 8,9-EET was shown to decrease the nuclear levels of p65 NF-κB that were otherwise elevated following LPS stimulation. plos.org This inhibition of NF-κB activation has been linked to a reduction in antibody production by B cells, suggesting a role for 8,9-EET in modulating humoral immunity. plos.org Further studies in HEK293 cells have also shown that 8,9-EET can inhibit NF-κB reporter gene activity. nih.gov

| Cell Type | Stimulus | Observed Effect of this compound | Reference |

|---|---|---|---|

| Mouse B Lymphocytes | Lipopolysaccharide (LPS) | Inhibited nuclear translocation of NF-κB p65 subunit | plos.orgresearchgate.net |

| HEK293 Cells | - | Inhibited NF-κB reporter gene activity | nih.gov |

Activation of PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, growth, and proliferation. cellsignal.comyoutube.com This pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.com PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. cellsignal.comyoutube.com

Studies have implicated 8,9-EET in the activation of the PI3K/Akt pathway, particularly in the context of cardioprotection. nih.gov In cultured cardiomyocytes, pretreatment with 8,9-EET was shown to increase the activity of PI3K. nih.gov This activation of the PI3K/Akt pathway by 8,9-EET leads to anti-apoptotic effects, protecting cardiomyocytes from hypoxia/reoxygenation-induced cell death. nih.gov The pro-survival signals are mediated through the phosphorylation of several downstream targets of Akt, including the pro-apoptotic protein BAD (Bcl-xL/Bcl-2 associated death promoter), which ultimately leads to the inhibition of caspase activity. nih.gov The activation of the PI3K/Akt pathway is recognized as one of the most potent intracellular mechanisms for promoting cell survival. nih.gov

| Cell Type | Condition | Key Finding | Reference |

|---|---|---|---|

| Cardiomyocytes | Hypoxia/Reoxygenation | Increased PI3K activity and downstream anti-apoptotic effects | nih.gov |

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, p38 MAPK)

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. wikipedia.org The MAPK signaling cascades are typically organized in a three-tiered module consisting of a MAPKKK, a MAPKK, and a MAPK. nih.gov The main MAPK families in mammals are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.gov

Epoxyeicosatrienoic acids, including 8,9-EET, have been shown to modulate MAPK signaling pathways in various cell types. nih.gov The activation of MAP kinases such as ERK and p38 has been associated with the cellular effects of EETs. nih.gov For instance, EETs can activate ERK1/2 and p38 MAP kinase in different cellular contexts. nih.gov The activation of these pathways can lead to diverse downstream effects, including the regulation of gene expression and protein function that influence cell fate. nih.gov While the broader class of EETs is known to interact with MAPK pathways, further research is needed to fully elucidate the specific and detailed mechanisms of this compound's involvement with the ERK and p38 MAPK pathways.

Role of Rho-Kinase (ROCK) Pathway

The Rho-kinase (ROCK) pathway is a key regulator of the actin cytoskeleton and is involved in various cellular functions such as cell contraction, motility, and morphology. nih.govmdpi.com ROCK is an effector of the small GTPase RhoA. nih.gov The RhoA/ROCK signaling pathway plays a significant role in the pathophysiology of several cardiovascular diseases. nih.gov

Interestingly, research on an analog of 8,9-EET, namely 8,9-epoxy-eicos-11(Z)-enoic acid, has revealed a protective role mediated by the ROCK pathway in pulmonary artery smooth muscle cells (PASMCs). nih.govresearchgate.net This analog, but not native 8,9-EET, was found to protect PASMCs from serum deprivation-induced apoptosis. nih.govresearchgate.net The anti-apoptotic effects of the 8,9-EET analog, which included decreased activation of caspase-3 and caspase-9, were reversed by inhibitors of the ROCK pathway, such as Y-27632 and HA-1077. nih.govresearchgate.net This suggests that the protective effects are, at least in part, mediated through the ROCK pathway. nih.govresearchgate.net It is important to note that in this specific study, native 8,9-EET did not exhibit the same protective effect in PASMCs, highlighting a potential for differential activity between 8,9-EET and its analogs in certain cell types. nih.govresearchgate.net

| Compound | Cell Type | Effect | Pathway Involvement | Reference |

|---|---|---|---|---|

| 8,9-epoxy-eicos-11(Z)-enoic acid (8,9-EET analog) | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Protection from apoptosis | Mediated via the ROCK pathway | nih.govresearchgate.net |

| This compound (native) | Pulmonary Artery Smooth Muscle Cells (PASMCs) | No significant protection from apoptosis | - | nih.govresearchgate.net |

Biological Roles and Mechanistic Implications of 8 9 Epete in in Vitro and in Vivo Models

Cardiovascular System Research

8(9)-EpETE and related epoxyeicosatetraenoic acids (EpETEs) exhibit a range of beneficial effects within the cardiovascular system, influencing vascular tone, atherosclerosis development, and protection against ischemia-reperfusion injury, as well as modulating platelet aggregation.

Vasodilatory Effects and Vascular Tone Modulation in Animal Models

Epoxyeicosatetraenoic acids (EpETEs), including this compound, are known to display vasodilatory effects caymanchem.com. Studies have indicated a significant association between the presence of this compound and lower odds of pulmonary hypertension (PH) in human participants nih.govlipidmaps.orgnih.gov. Specifically, in a study involving 482 participants, this compound demonstrated a substantial inverse association with rest PH, exhibiting an odds ratio (OR) of 0.52 (95% CI: 0.39–0.70; p=2.25E-05) nih.govnih.gov.

EpETEs contribute to vasodilation by activating large conductance Ca²⁺-activated K⁺ (BKCa) channels, which leads to hyperpolarization and subsequent relaxation of vascular smooth muscle cells nih.govcardiff.ac.ukcaymanchem.comlipidmaps.org. This mechanism underscores their role in modulating vascular tone.

Table 1: Association of this compound with Pulmonary Hypertension

| Metabolite | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Effect on PH Odds |

| This compound | 0.52 | 0.39–0.70 | 2.25E-05 | Lower |

| nih.govlipidmaps.orgnih.gov |

Anti-atherosclerotic Properties in Preclinical Models

Epoxyeicosatetraenoic acids (EpETEs) derived from EPA, along with epoxydocosapentaenoic acids (EpDPEs), have demonstrated anti-atherosclerotic properties in multiple rat models lipidmaps.org. While specific detailed findings for this compound in this context are still emerging, the precursor eicosapentaenoic acid (EPA) and its metabolites are recognized for their anti-atherosclerotic actions. Pre-treatment with EPA has been observed to reduce lipid deposition, macrophage adhesion, and the expression of adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells in animal models of hyperlipidemia. This effect also includes an increase in collagen and smooth muscle cell content within atherosclerotic lesions nih.gov. These findings suggest a broader protective role for EPA-derived epoxides in the progression of atherosclerosis.

Potential Role in Protection Against Ischemia-Reperfusion Injury in Animal Models

This compound has been noted for its protective effects against reperfusion injury thegoodscentscompany.com. More broadly, omega-3 epoxyeicosanoids, which include EpETEs, have shown promise in mitigating ischemia-reperfusion injury. For instance, 19,20-EpDPA, another omega-3 epoxide, provided protection against ischemia/reperfusion injury in isolated perfused murine hearts by maintaining mitochondrial function and limiting NLRP3 inflammasome activation nih.gov. These findings suggest that this compound, as a member of this class, may contribute to similar protective mechanisms in the context of ischemia-reperfusion events.

Inflammatory and Immunological Process Research

Beyond its cardiovascular effects, this compound also plays a role in modulating inflammatory and immunological processes.

Anti-inflammatory Actions in Cellular Models

This compound, along with other EPA-derived EpETEs, has demonstrated anti-inflammatory actions in cellular models. In human hippocampal progenitor cells, pre-treatment with EPA led to an increase in various EPA-derived metabolites, including this compound. These metabolites were found to prevent the reduction in neurogenesis and the increase in apoptosis induced by inflammatory cytokines such as interleukin 1beta (IL-1β), IL-6, and interferon-alpha (IFN-α). This suggests that this compound contributes to the anti-inflammatory and neuroprotective effects observed with EPA treatment in cellular contexts. The potentiation of EpETE activity, generally, has been shown to inhibit inflammatory gene expression and signaling pathways in endothelial cells and monocytes.

Table 2: Effect of EPA-Derived Metabolites on Cytokine-Induced Cellular Changes

| Metabolite Class | Precursor | Effect on Neurogenesis Reduction (Cytokine-induced) | Effect on Apoptosis Increase (Cytokine-induced) |

| EpETEs (e.g., this compound) | EPA | Prevented | Prevented |

Regulation of Macrophage and Monocyte Responses in Cellular Studies

This compound exhibits a complex modulatory effect on macrophage and monocyte responses, which can vary depending on the cellular activation state. In cellular studies, this compound has been shown to inhibit the release of tumor necrosis factor-alpha (TNFα) from THP-1 cells under basal conditions. fishersci.filipidmaps.org However, this effect can shift; in the presence of interleukin-4 (IL-4) and the epoxygenase inhibitor SKF525A, this compound was observed to elevate TNFα levels, suggesting a context-dependent pro-inflammatory action in monocytes sensitized by IL-4. lipidmaps.org

Endogenous epoxygenase activity, responsible for producing EpETEs like this compound, generally plays a role in limiting monocyte activation. lipidmaps.org Human THP-1 monocytes and peripheral blood monocytes express the epoxygenases CYP2J2 and CYP2C8. lipidmaps.org Furthermore, the differentiation of monocytes into macrophages leads to an increase in CYP2J2 expression. thegoodscentscompany.com Epoxyeicosatrienoic acids (EETs), including this compound, are known to regulate macrophage polarization. Specifically, this compound, along with other EETs, can attenuate the activation of the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway in RAW 264.7 macrophages. thegoodscentscompany.com This anti-inflammatory effect of EETs is believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptors (PPARα/γ) and heme oxygenase 1 (HO-1). thegoodscentscompany.com Additionally, inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades EETs, has been shown to reduce intermediate monocyte numbers during experimental inflammation in humans, indicating that these lipids can control the expression and phosphorylation of p38 MAPK, influencing monocyte differentiation pathways. idrblab.net

Modulation of Lymphocyte Function in Animal Models

This compound significantly modulates lymphocyte function, particularly B lymphocytes, as demonstrated in various animal models.

Inhibition of B Lymphocyte Antibody Production

In studies involving mice, this compound (referred to as 8,9-EET) significantly decreased both basal and activation-induced B cell antibody secretion. cenmed.comwikipedia.orgcanada.ca This inhibitory effect was observed in splenic B cells derived from both C57BL/6 and apolipoprotein E-deficient (ApoE−/−) mice. cenmed.comwikipedia.orgcanada.ca

Effects on B Cell Proliferation, Survival, and Differentiation

Beyond antibody production, this compound has a profound impact on several critical aspects of B cell biology. It significantly inhibited B-cell proliferation and survival. cenmed.comwikipedia.orgcanada.ca Furthermore, this compound was found to inhibit plasma cell differentiation and class-switch recombination. cenmed.comwikipedia.orgcanada.ca Mechanistically, this inhibition of B-cell function is suggested to be mediated by the attenuation of lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB. cenmed.comwikipedia.orgcanada.calipidmaps.org Specifically, this compound markedly inhibited the generation of CD138+ cells, a marker for plasmacytoid cells, when B cells were treated with LPS plus IL-4. cenmed.comcanada.ca It also led to a decrease in the mRNA expression of costimulatory molecules CD80 and CD86 in B cells. cenmed.com

Renal System Research

Role in Renal Vasomotor Tone Regulation in Animal Models

Epoxyeicosatrienoic acids (EETs) play a role in regulating renal hemodynamics. The kidney possesses a high capacity to generate EETs, and these metabolites influence epithelial cell transport and renal blood flow. citeab.com While some EETs, such as 11,12-EET and 14,15-EET, are known to act as vasodilators, experimental studies have determined that cyclooxygenase (COX) enzymes can metabolize 5,6-EET and this compound to vasoconstrictors that exert their effects by acting on thromboxane (B8750289) receptors. citeab.com This indicates a specific role for this compound in contributing to vasoconstriction within the renal system, contrasting with the vasodilatory actions of other EET regioisomers. citeab.com

Modulation of Renal Electrolyte Transport in Preclinical Studies

Epoxyeicosatrienoic acids (EETs), including this compound, are known to influence ion transport in renal tubular epithelial cells. Studies using polarized renal distal tubular cell lines, such as Madin-Darby canine kidney (MDCK) C7 cells, have shown that specific EET regioisomers can modulate short-circuit current (Isc), an indicator of ion transport. For instance, apical application of 5,6-EET has been observed to increase basal Isc, an effect that can be blocked by the cyclooxygenase inhibitor indomethacin (B1671933) or the chloride channel blocker NPPB, suggesting a role in chloride transport. wikipedia.orgtocris.com

Furthermore, the broader class of EpETEs has been implicated in the regulation of epithelial Na+ (ENaC) channels. Research indicates that increasing endogenous EpETEs and epoxydocosapentaenoic acids (EpDPEs) in mice, through a combination of an ω-3 polyunsaturated fatty acid (PUFA) diet and a soluble epoxide hydrolase (sEH) inhibitor, leads to a downregulation of the ENaC channel. This effect is dependent on ERK1/2-mediated phosphorylation of the ENaC β- and γ-subunits, highlighting a mechanism by which EpETEs can influence renal sodium reabsorption. nih.gov

Protective Effects on Glomerular Filtration Barrier Integrity in Preclinical Models

This compound demonstrates a specific and unique protective role in maintaining the integrity of the glomerular filtration barrier. In in vitro assays utilizing freshly isolated rat glomeruli, exogenous this compound was found to dose-dependently prevent the increase in glomerular albumin permeability (Palb) induced by a circulating permeability factor from focal segmental glomerulosclerosis (FSGS) plasma. nih.gov

The protective effect of this compound was observed at concentrations as low as 10 nM, with complete attenuation of the FSPF-induced increase in Palb achieved at 100 nM. nih.gov This protective action appears to be highly specific to the 8,9-regioisomer, as other EET regioisomers (5,6-EET, 11,12-EET, and 14,15-EET) did not attenuate the FSPF effect at identical concentrations (100 nM). The metabolite 8,9-Dihydroxyeicosatrienoic acid also showed no effectiveness, underscoring the structural specificity of this compound's glomerular protection. nih.gov Synthetic analogs of 8,9-EpETE containing two double bonds were also capable of blocking the FSPF-induced increase in Palb, suggesting that the specific conformation provided by the double bonds is crucial for its glomerular protective activity. nih.gov

The glomerular filtration barrier, which restricts the passage of plasma macromolecules into the urine, is composed of glomerular capillary endothelial cells, the basement membrane, and podocytes. nih.gov Dysfunction of this barrier, characterized by increased albumin permeability and proteinuria, is a hallmark of chronic kidney disease and conditions like FSGS. nih.gov

Table 1: Effect of EET Regioisomers on FSPF-Induced Glomerular Albumin Permeability (Palb) In Vitro

| EET Regioisomer (100 nM) | Palb (Arbitrary Units, Mean ± SEM) | Significance vs. FSGS Plasma Alone |

| Normal Pooled Plasma (NPP) | -0.025 ± 0.08 | P < 0.001 |

| FSGS Plasma Alone | 0.81 ± 0.06 | - |

| 5,6-EET | 0.67 ± 0.08 | NS (Not Significant) |

| 8,9-EpETE | 0.1 ± 0.09 | P < 0.001 |

| 11,12-EET | 0.65 ± 0.11 | NS |

| 14,15-EET | 0.9 ± 0.07 | NS |

Data adapted from in vitro studies using isolated rat glomeruli. nih.gov

Associations with Pulmonary Hypertension Pathogenesis in Animal Models

Emerging research suggests an association between this compound and the pathogenesis of pulmonary hypertension (PH). In human studies, this compound has been consistently associated with lower odds of PH. A comprehensive profiling of eicosanoids and eicosanoid-related metabolites in participants with chronic dyspnoea revealed that this compound exhibited the largest observed magnitude of effect, with an odds ratio (OR) of 0.52 (95% CI 0.39–0.70; p=2.25E-05) for lower odds of PH. tocris.comfishersci.befishersci.canih.gov

While the precise role of this compound within the pulmonary vasculature is still under investigation, related ω-3 fatty acid EPA derivatives have been shown to negatively regulate PH in animal models. These derivatives contribute to the suppression of lung fibroblast activation and counteract the development of PH by regulating the vascular remodeling of pulmonary arteries. tocris.comfishersci.be

Further mechanistic insights indicate that an analog of 8,9-EpETE can protect pulmonary artery smooth muscle cells (PASMCs) from apoptosis, a process central to pulmonary vascular remodeling in PH. This protective effect, observed in serum deprivation-induced apoptosis models, is mediated, at least in part, via the Rho-kinase (ROCK) pathway. The 8,9-EpETE analog improved cell viability and decreased the activity of caspase-3 and caspase-9, while reversing mitochondrial membrane depolarization and modulating the expression of Bcl-2 and Bax. transcriptionfactor.orgsciforum.net These findings suggest a potential therapeutic avenue for modulating pulmonary vascular health through this compound or its analogs.

Angiogenesis and Cell Proliferation Studies

Epoxyeicosatrienoic acids (EETs), including this compound, are recognized for their significant roles in promoting angiogenesis and regulating endothelial cell behavior.

Pro-angiogenic Properties in Cellular and Animal Models

This compound exhibits potent pro-angiogenic properties in both cellular and animal models. In mice, 5,6- and 8,9-EpETE have been identified as powerful and selective angiogenic lipids, capable of promoting neo-vascularization in subcutaneous sponge models. The pro-angiogenic effects of these compounds were further enhanced by the co-administration of an inhibitor of EET enzymatic hydration, suggesting that preventing their metabolism can amplify their angiogenic activity. wikipedia.org

In human aortic endothelial cells (HAECs), 8,9-EpETE-stimulated angiogenesis is notably enhanced by cyclooxygenase-2 (COX-2) metabolism. This enhancement is attributed to the formation of 8,9,11-EHET (11-hydroxy-8,9-EET), a COX-2 metabolite of 8,9-EpETE. Exogenous 8,9,11-EHET has been shown to enhance angiogenic responses in HAECs at levels comparable to those elicited by vascular endothelial growth factor (VEGF), a well-known pro-angiogenic factor. This indicates that the COX-2 pathway can significantly contribute to the angiogenic potential of 8,9-EpETE. wikipedia.orglipidmaps.org

Regulation of Endothelial Cell Proliferation and Migration in In Vitro Systems

This compound plays a crucial role in regulating endothelial cell proliferation and migration, key processes in angiogenesis. Studies have demonstrated that 8,9-EpETE induces endothelial cell migration in human aortic endothelial cells. Among the four EET regioisomers, only 5,6- and 8,9-EpETE possess the ability to promote endothelial cell migration. wikipedia.orgwikipedia.org

Regarding proliferation, inhibition of epoxygenase enzymes, which produce EETs, has been shown to block serum-induced endothelial cell proliferation. This effect can be rescued by the exogenous addition of EETs, highlighting their necessity for endothelial cell growth. The proliferative responses induced by 8,9-EpETE are dependent on the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. wikipedia.org Furthermore, the COX-2 metabolite 8,9,11-EHET specifically contributes to promoting endothelial cell migration, suggesting a refined regulatory mechanism for 8,9-EpETE's effects. lipidmaps.org

Effects on Capillary-Like Structure Formation in Cellular Assays

The ability of endothelial cells to form capillary-like structures in vitro, often assessed through tube formation assays, is a critical indicator of angiogenic potential. This compound has been shown to induce tube formation in human aortic endothelial cells (HAECs). At a concentration of 0.1 µM, 8,9-EpETE was observed to double tube formation compared to vehicle control. lipidmaps.org

The pro-angiogenic effect of 8,9-EpETE on capillary-like structure formation is further amplified by COX-2 induction. When COX-2 was induced with phorbol (B1677699) 12,13-dibutyrate (PDBu), tube formation in the presence of 8,9-EpETE was enhanced up to 7-fold compared to the vehicle control. lipidmaps.org Consistent with its role in migration, only 5,6- and 8,9-EpETE among the EET regioisomers are capable of promoting the formation of capillary-like structures. These processes are dependent on EET-mediated activation of the ERK and PI3K signaling pathways. wikipedia.org The COX-2 metabolite 8,9,11-EHET also specifically promotes tube formation, indicating its significant contribution to the angiogenic effects of 8,9-EpETE. lipidmaps.org

Table 2: Impact of this compound on Angiogenic Parameters in HAECs

| Treatment | Effect on Tube Formation (Fold Change vs. Vehicle) | Effect on Cell Migration | Mediating Metabolite/Pathway |

| This compound (0.1 µM) | 2x | Promotes | p38 MAPK, ERK, PI3K |

| This compound + COX-2 Induction (PDBu) | 7x | Enhanced | 8,9,11-EHET |

| 8,9,11-EHET (exogenous) | Comparable to VEGF | Promotes | VEGF receptor (VEGFR) |

Data compiled from in vitro studies using human aortic endothelial cells. wikipedia.orgwikipedia.orglipidmaps.org

Analytical Methodologies for 8 9 Epete Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary tool for the quantification of bioactive lipids like 8(9)-EpETE. caymanchem.com This platform offers high sensitivity and specificity, allowing for the detection and quantification of numerous analytes in a single analysis. caymanchem.com The technique's specificity arises from the ability to separate analytes chromatographically and detect them by their unique mass-to-charge ratio (m/z) transitions. caymanchem.com For this compound, analysis is typically performed in negative ion mode, monitoring the transition from the precursor ion [M-H]⁻ at m/z 317.2 to a specific product ion, such as m/z 155. nih.gov

Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) to isolate eicosanoids from complex biological samples like plasma and remove interfering substances. lipidmaps.orglipidmaps.org The inclusion of deuterated internal standards is crucial for accurate quantification, as it corrects for analyte losses during sample preparation and variations in instrument response. lipidmaps.org

LC-MS/MS methods have been developed to achieve high sensitivity and a broad linear range for this compound quantification. The limit of detection (LOD) is typically defined as the lowest amount of analyte that produces a signal-to-noise ratio of at least three, while the limit of quantitation (LOQ) requires a signal-to-noise ratio of at least ten. lipidmaps.org

One developed method demonstrated a linear range for this compound from 0.3 to 100 ng/mL with a coefficient of determination (R²) of 0.99. walshmedicalmedia.com Such methods enable the measurement of this compound across a wide range of physiological concentrations. The sensitivity of modern tandem mass spectrometers, which can detect analytes in the femtogram range, combined with efficient chromatographic separation, underpins these capabilities. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Linear Range | 0.3 - 100 ng/mL | walshmedicalmedia.com |

| Correlation Coefficient (R²) | 0.99 | walshmedicalmedia.com |

| Precursor Ion [M-H]⁻ (m/z) | 317.2 | nih.gov |

| Product Ion (m/z) | 155.0 | nih.gov |

A significant analytical challenge is the separation of this compound from its structural isomers, including other EpETEs and the regioisomers of epoxyeicosatrienoic acids (EETs) derived from arachidonic acid. nih.gov While mass spectrometry can distinguish compounds with different masses, it cannot always differentiate between isomers that share the same mass and produce similar fragment ions. nih.gov Therefore, robust chromatographic separation is essential. nih.gov

Ultra-performance liquid chromatography (UPLC) systems, with their improved resolution over traditional HPLC, are often employed for this purpose. nih.gov Furthermore, specialized chiral chromatography columns can be used to separate enantiomers, which are stereoisomers that are mirror images of each other. nih.gov For example, a CHIRALCEL OJ-RH column has been successfully used to separate the enantiomers of the related compound 17,18-EpETE, demonstrating the potential for applying similar chiral separation techniques to this compound to resolve its specific stereoisomers. nih.gov

Advanced Spectrometric Techniques for Metabolite Profiling

Beyond targeted quantification of a single analyte, advanced LC-MS-based metabolomic approaches are used to simultaneously measure a broad spectrum of lipids and other metabolites in biological samples. nih.gov These profiling methods provide a comprehensive snapshot of an individual's biochemistry. nih.gov In this context, this compound is analyzed as part of a larger panel of oxidized fatty acids and lipid mediators. nih.gov

Metabolomic profiling typically utilizes high-resolution mass spectrometry (HRAM) to acquire full-scan MS data, allowing for the identification of hundreds of compounds in a single run. nih.gov Different chromatographic methods, such as reversed-phase C8 and C18 columns, are often used in parallel to capture a wide range of polar and nonpolar lipids, including free fatty acids and their oxidized metabolites like EpETEs. nih.gov This approach enables researchers to study the complex interplay between different metabolic pathways and identify how the levels of metabolites like this compound correlate with physiological or disease states.

Challenges in Endogenous Quantification and Metabolite Stability Measurement

The accurate quantification of endogenous metabolites like this compound presents several distinct challenges. A primary obstacle is the unavailability of a true blank biological matrix (e.g., plasma without any this compound) for preparing calibration standards. researchgate.netresearchgate.net This complicates the assessment of method accuracy and the determination of the lower limit of quantification. kuleuven.be

Several strategies have been proposed to overcome this issue, including:

Background Subtraction : In this method, the signal from the endogenous analyte in the matrix is measured and subtracted from the total signal of spiked samples. However, this approach is not ideal when endogenous levels vary significantly between individuals. researchgate.net

Surrogate Matrices : An artificial or stripped matrix, devoid of the target analyte, can be used. For example, a solution of 5% bovine serum albumin (BSA) in phosphate-buffered saline might be used, although even these can contain trace amounts of interfering compounds. researchgate.net

Surrogate Analytes : This approach uses a stable isotope-labeled (SIL) version of the analyte as a surrogate to create a calibration curve in the authentic biological matrix. researchgate.net

Another significant challenge is ensuring metabolite stability during sample collection, storage, and processing. lipidmaps.org Eicosanoids are susceptible to auto-oxidation and enzymatic degradation. Therefore, samples must be handled quickly, kept at low temperatures, and often treated with antioxidants to prevent artificial formation or degradation of the analyte, which would lead to inaccurate quantification. lipidmaps.org

Comparative Analysis of 8 9 Epete with Other Epoxy Fatty Acids

Structural and Functional Similarities and Differences with Epoxyeicosatrienoic Acids (EETs)

Functionally, both EETs and EpETEs are substrates for soluble epoxide hydrolase (sEH), an enzyme that converts these epoxides into their corresponding less active vicinal diols. frontiersin.orgnih.gov This enzymatic hydration is a primary mechanism for regulating their bioavailability and biological half-life. frontiersin.orgnih.gov

Despite their distinct origins, some EETs and EpETEs exhibit analogous biological activities. For instance, both classes of compounds have been implicated in cardiovascular regulation, demonstrating vasodilatory effects. physiology.orgnih.govucanr.edu They also share anti-inflammatory properties. frontiersin.orgnih.gov However, their specific potencies and cellular targets can differ. For example, studies on human soluble epoxide hydrolase (hsEH) have shown varying catalytic efficiencies for different epoxy-fatty acids. While 8(9)-EpETE is hydrolyzed by hsEH, its turnover rate (kcat = 1.61 ± 0.01 s⁻¹) and Michaelis constant (KM = 9.74 ± 0.13 µM) differ from those of various EET regioisomers, such as 11(12)-EET (kcat = 4.31 ± 0.16 s⁻¹, KM = 1.74 ± 0.20 µM) and 8(9)-EET (kcat = 1.28 ± 0.19 s⁻¹, KM = 23.10 ± 2.39 µM). acs.org This suggests that while both are sEH substrates, the enzyme's preference and efficiency can vary significantly based on the specific epoxide structure.

The following table summarizes key structural and functional aspects:

| Feature | This compound | Epoxyeicosatrienoic Acids (EETs) |

| Parent Fatty Acid | Eicosapentaenoic Acid (EPA, ω-3) wikipedia.orgfrontiersin.org | Arachidonic Acid (AA, ω-6) wikipedia.orgfrontiersin.org |

| Enzymatic Formation | Cytochrome P450 epoxygenases wikipedia.orgcaymanchem.com | Cytochrome P450 epoxygenases wikipedia.orgnih.gov |

| Metabolism | Substrate for soluble epoxide hydrolase (sEH) frontiersin.orgnih.gov | Substrate for soluble epoxide hydrolase (sEH) frontiersin.orgnih.gov |

| Bioactivities | Vasodilatory, anti-inflammatory frontiersin.orgphysiology.orgnih.govucanr.edu | Vasodilatory, anti-inflammatory frontiersin.orgphysiology.orgnih.gov |

| sEH Hydrolysis | kcat: 1.61 ± 0.01 s⁻¹, KM: 9.74 ± 0.13 µM acs.org | Varies by regioisomer (e.g., 11(12)-EET: kcat 4.31 ± 0.16 s⁻¹, KM 1.74 ± 0.20 µM) acs.org |

Comparison with Other Epoxyeicosatetraenoic Acid Regioisomers

Eicosapentaenoic acid (EPA) can be metabolized by CYP epoxygenases to form five possible epoxyeicosatetraenoic acid (EpETE) regioisomers: 5(6)-EpETE, this compound, 11(12)-EpETE, 14(15)-EpETE, and 17(18)-EpETE. wikipedia.orgphysiology.orggoogle.com These regioisomers differ in the position of the epoxide ring along the fatty acid chain. The specific CYP isoforms involved can influence the distribution of these regioisomers. For example, while 5,6-EpETE isomers are generally not formed or are undetectable, 8,9-EpETE isomers are formed in relatively small amounts by certain CYPs. wikipedia.org

Research indicates that the hydrolysis rates by soluble epoxide hydrolase (sEH) vary among these EpETE regioisomers. For instance, this compound exhibits a turnover rate (kcat) of 1.61 ± 0.01 s⁻¹ and a Michaelis constant (KM) of 9.74 ± 0.13 µM when hydrolyzed by hsEH. In contrast, 17(18)-EpETE shows a lower turnover rate (kcat = 0.64 ± 0.06 s⁻¹) and a higher KM (26.37 ± 4.05 µM), indicating that this compound is a more efficiently hydrolyzed substrate for hsEH compared to 17(18)-EpETE. acs.org

In terms of presence in biological tissues, while 17(18)-EpETE has been detected in rat brain and spinal cord, this compound, 11(12)-EpETE, and 14(15)-EpETE were often below detection limits in these specific tissues in one study, although they were found to be significantly increased in male mouse livers treated with prometryn (B1678245). nih.govresearchgate.net This suggests tissue-specific distribution and differential regulation of their levels.

The following table provides a comparison of sEH hydrolysis kinetics for selected EpETE regioisomers:

| EpETE Regioisomer | kcat (s⁻¹) ± SEM | KM (µM) ± SEM |

| This compound | 1.61 ± 0.01 | 9.74 ± 0.13 |

| 17(18)-EpETE | 0.64 ± 0.06 | 26.37 ± 4.05 |

| Data adapted from reference acs.org. |

Analogous Activities with Epoxydocosapentaenoic Acids (EpDPEs)

Epoxydocosapentaenoic acids (EpDPEs) are epoxy-fatty acids derived from docosahexaenoic acid (DHA), another omega-3 fatty acid. frontiersin.orggoogle.com Like EpETEs, EpDPEs are formed by CYP epoxygenases and are also substrates for soluble epoxide hydrolase (sEH). frontiersin.orgnih.gov

Both EpETEs and EpDPEs, as omega-3 derived epoxides, share several analogous biological activities. These include modulating platelet aggregation, influencing nociceptive signaling (pain perception), and affecting thermogenesis and cold tolerance. nih.govresearchgate.net They also exhibit antihypertensive, antithrombotic, and anti-atherosclerotic properties in various animal models. ucanr.edu

The presence of EpDPEs in mammalian tissues, particularly in the central nervous system (CNS), can be significantly higher than EpETEs, consistent with the greater abundance of DHA compared to EPA in the CNS. nih.gov While 17(18)-EpETE was the predominant EpETE regioisomer detected in rat brain and spinal cord, all EpDPE regioisomers were present in these tissues. nih.gov

The similar functional roles suggest that omega-3 derived epoxy-fatty acids, including this compound and various EpDPEs, contribute to a broader network of lipid mediators involved in maintaining physiological homeostasis and resolving inflammatory processes.

Divergence in Bioactivity Profiles and Target Specificity Among Lipid Epoxides

For instance, within the EpETE family, 17(18)-EpETE, unlike this compound, is thought to possess potent anti-inflammatory activity and can direct macrophage polarization towards the M2 phenotype. nih.gov Furthermore, 17(18)-EpETE has been identified as an agonist of sphingosine-1-phosphate receptor 1 (S1P1), a key receptor involved in various cellular processes, including inflammation and vascular integrity. caymanchem.com This specific receptor interaction highlights a distinct target specificity for this particular EpETE regioisomer.

Studies on sEH hydrolysis demonstrate that the enzyme's catalytic efficiency varies considerably across different epoxy-fatty acids, including EETs, EpETEs, and EpDPEs. The rank order of hsEH catalytic preference for some tested substrates was 12(13)-EpOME > 11(12)-EET > 14(15)-EET > this compound > 19(20)-EpDPE ≈ 8(9)-EET > 17(18)-EpETE > 5(6)-EET. acs.org This indicates that even within the same class, the position of the epoxide significantly impacts how readily it is metabolized, thereby influencing its effective concentration and duration of action in biological systems.

The distinct bioactivity profiles underscore the complexity of lipid mediator signaling. While general classifications exist (e.g., anti-inflammatory, vasodilatory), the specific effects can be highly dependent on the precise molecular structure of the epoxide, leading to fine-tuned physiological responses and diverse therapeutic potentials.

Future Directions and Research Opportunities in 8 9 Epete Biology

Elucidation of Novel Receptors and Binding Partners

A significant frontier in 8(9)-EpETE research involves identifying its specific high-affinity receptors and binding partners. While the precise receptors for this compound are yet to be definitively identified nih.govnih.gov, broader research on related epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), suggests potential avenues. EETs are hypothesized to bind to an unidentified surface G-protein coupled receptor (GPCR), which is believed to mediate many of their vasorelaxation and anti-inflammatory effects core.ac.ukucanr.edu. The discovery that 17(18)-EpETE, another EpETE isomer, acts as an agonist for G protein-coupled receptor 40 (GPR40) provides a compelling precedent, indicating that GPR40 or other GPCRs could be potential targets for this compound nih.govembopress.org.

Beyond membrane-bound receptors, there is evidence suggesting that EpETEs, similar to EETs, may interact with intracellular targets such as peroxisome proliferator-activated receptors (PPARs) nih.gov. For instance, 8,9-EET, a related arachidonic acid metabolite, has been shown to activate PPARα in HEK293 cells and inhibit NF-κB activity, implying that this compound might also engage with nuclear receptors to modulate gene expression and cellular processes nih.govmdpi.com. Future research should leverage advanced biochemical and pharmacological techniques, including affinity-based probes and receptor screening assays, to systematically identify and characterize the specific receptors and binding proteins that mediate this compound's biological effects.

Comprehensive Mapping of Downstream Signaling Networks

Understanding the intricate downstream signaling networks activated by this compound is critical for deciphering its physiological roles. While detailed pathways for this compound are still being mapped, existing data on related eicosanoids offer insights. This compound has been observed to inhibit platelet aggregation and induce vasodilation, suggesting its involvement in cardiovascular regulatory pathways.

Studies on 8,9-EET, a structural analog derived from arachidonic acid, reveal its capacity to protect pulmonary artery smooth muscle cells from apoptosis, partly through the Rho-kinase (ROCK) pathway core.ac.uk. Furthermore, 8,9-EET has been shown to attenuate lipopolysaccharide-induced nuclear translocation of NF-κB, indicating its role in modulating inflammatory responses researchgate.net. General EETs are known to influence cellular functions through mechanisms involving calcium mobilization, activation of large-conductance calcium-activated potassium (BKCa) channels, and modulation of protein phosphorylation/dephosphorylation. These findings suggest that this compound may operate through similar or analogous signaling cascades, including ion channel modulation, G protein-coupled receptor signaling, and nuclear receptor activation, to exert its effects. Future research should employ phosphoproteomics, transcriptomics, and advanced cell biology techniques to comprehensively map the specific signaling cascades initiated by this compound in various cell types and tissues.

Investigation of Stereoisomer-Specific Bioactivities

The biological activity of oxylipins, including EpETEs, is intrinsically linked to their stereochemical structure. This compound, like other epoxy fatty acids, exists as multiple stereoisomers due to the epoxide ring configuration. Commercially available this compound is often a racemic mixture nih.gov. Research on other EpETEs, such as 17(18)-EpETE, has demonstrated that individual enantiomers can possess distinct biological activities: 17(S),18(R)-EpETE exhibits anti-inflammatory properties, whereas its counterpart, 17(R),18(S)-EpETE, primarily shows vasodilatory effects via BK channels nih.gov. Similarly, for 8,9-EET, the (8S,9R)-enantiomer reduces glomerular filtration rate, while the (8R,9S)-enantiomer does not nih.gov.

This highlights a critical research gap for this compound: a thorough investigation into the specific bioactivities of its individual stereoisomers. Understanding these differences is paramount, as one enantiomer may be responsible for beneficial therapeutic effects while another could be inactive or elicit undesired responses nih.gov. Future studies should focus on the stereoselective synthesis and purification of this compound enantiomers, followed by rigorous comparative analyses of their biological activities in various cellular and animal models.

Role in Underexplored Physiological and Pathophysiological Contexts Using Preclinical Models

The physiological and pathophysiological roles of this compound are still largely underexplored, presenting numerous opportunities for preclinical investigation. Emerging evidence suggests its involvement in critical disease states:

Cardiovascular Health: this compound has been associated with a lower likelihood of heart failure with preserved ejection fraction (HFpEF) and improved exercise capacity, including higher predicted peak oxygen consumption (VO2), in studies involving human participants. It has also been linked to lower odds of pulmonary hypertension (PH). These findings position this compound as a potential protective factor in certain cardiovascular conditions.

Liver Health: Levels of this compound were significantly reduced in the livers of male mice exposed to the herbicide prometryn (B1678245), suggesting a potential role in liver toxicity and conditions like nonalcoholic fatty liver disease (NAFLD). This indicates a need for further research into its hepatoprotective or regulatory functions.

Inflammation and Immunity: General EpETEs have demonstrated anti-inflammatory properties and the ability to inhibit platelet aggregation. While 8,9-EET has shown an inhibitory effect on B lymphocyte antibody production and germinal center formation in mice, suggesting a role in modulating humoral immunity researchgate.net. Further research is needed to confirm if this compound shares these immunomodulatory effects.

Pain and Neuroinflammation: EpETEs, similar to EETs, have been investigated for their antihyperalgesic effects in inflammatory pain models. While 8,9-EET was noted as an exception in some pain responses, the broader class of EpETEs holds promise in this area.

Future preclinical studies should utilize diverse animal models of disease to systematically investigate the therapeutic potential and mechanistic involvement of this compound in these and other underexplored areas, such as metabolic disorders, neurodegenerative diseases, and renal dysfunction.

Development of Advanced Methodologies for In Vivo Profiling in Animal Models

Accurate and sensitive in vivo profiling of this compound and its metabolites in animal models is crucial for advancing research. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for quantitative profiling of oxylipins, including this compound, in biological samples from various animal models such as C. elegans and mice.

However, challenges persist, particularly in discriminating between constitutional isomers and stereoisomers, as their tandem mass spectra can be identical, necessitating highly selective chromatographic separation. Future methodological advancements should focus on:

Enhanced Chromatographic Resolution: Developing new stationary phases and gradient elution programs to achieve baseline separation of this compound from its regioisomers and stereoisomers in complex biological matrices.

Increased Sensitivity and Throughput: Innovations in mass spectrometry, such as high-resolution accurate-mass (HRAM) systems and ion mobility spectrometry, can improve detection limits and enable more comprehensive profiling from smaller sample volumes.

Targeted In Vivo Imaging: Exploring novel imaging techniques that can visualize the distribution and dynamics of this compound in living animals, potentially through the development of specific radiolabeled probes or fluorescent reporters.

Integration with Multi-Omics Data: Combining metabolomics data with transcriptomics, proteomics, and lipidomics to provide a holistic understanding of this compound's role within complex biological systems and its interplay with other biomolecules.

These methodological advancements will provide invaluable tools for comprehensive in vivo studies, enabling a deeper understanding of this compound's biosynthesis, metabolism, and biological functions in health and disease.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways and enzymatic regulation mechanisms of 8(9)-EpETE in human inflammatory responses?

- Methodological Answer : this compound is synthesized via cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J subfamilies, acting on eicosapentaenoic acid (EPA). To validate pathways, use in vitro enzyme inhibition assays (e.g., ketoconazole for CYP3A4 suppression) combined with LC-MS/MS to track metabolite formation. Compare results with genetic knockdown models (e.g., siRNA targeting CYP2C8) to confirm enzyme specificity .

Q. How can researchers design experiments to isolate and quantify this compound in complex biological matrices while minimizing isomer interference?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for precise quantification. Optimize chromatographic conditions (e.g., gradient elution with 0.1% formic acid) to resolve this compound from structurally similar isomers like 11(12)-EpETE. Validate with deuterated internal standards (e.g., d4-8(9)-EpETE) to correct for matrix effects .

Q. What standardized protocols exist for assessing this compound's bioactivity in cellular inflammation models?

- Methodological Answer : Use primary human macrophages or endothelial cells stimulated with TNF-α or LPS. Pre-treat cells with this compound (10–100 nM range) and measure pro-inflammatory mediators (IL-6, COX-2) via ELISA or qPCR. Include controls for EPA and other epoxy metabolites to differentiate specificity. Normalize data to cell viability assays (e.g., MTT) to exclude cytotoxic effects .

Advanced Research Questions

Q. How do contradictory findings on this compound's pro-resolving vs. pro-inflammatory roles in murine models inform experimental design?

- Methodological Answer : Address discrepancies by standardizing model systems (e.g., genetic background, diet-controlled EPA levels) and employing lipidomic profiling to contextualize this compound within broader eicosanoid networks. Use pathway enrichment analysis (e.g., KEGG) to identify confounding variables, such as crosstalk with 15-LOX-derived resolvins. Replicate experiments in humanized mouse models to improve translational relevance .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in heterogeneous tissue samples?

- Methodological Answer : Apply mixed-effects models to account for intra-sample variability (e.g., lipid raft heterogeneity in cell membranes). Use bootstrapping to estimate confidence intervals for EC50 values. For longitudinal studies, implement repeated-measures ANOVA with post hoc adjustments (e.g., Tukey’s test). Validate normality assumptions via Shapiro-Wilk tests and non-parametric alternatives (e.g., Kruskal-Wallis) for skewed distributions .

Q. How can researchers resolve technical challenges in detecting this compound-protein adducts during oxidative stress studies?

- Methodological Answer : Use click chemistry probes (e.g., alkyne-tagged this compound) to track protein adduct formation via fluorescence or streptavidin-biotin enrichment. Confirm adduct identity with high-resolution MALDI-TOF/TOF or Orbitrap MS. Control for non-specific binding by blocking free thiols with N-ethylmaleimide (NEM) and validating with knockout models (e.g., GSTP1-/- cells) .

Data Synthesis & Validation

Q. What criteria should guide the selection of reference datasets for meta-analyses on this compound's metabolic stability?

- Methodological Answer : Prioritize studies using isotopically labeled tracers and pharmacokinetic parameters (e.g., t½, AUC) derived from in vivo models. Exclude datasets with incomplete methodological details (e.g., unspecified LC-MS conditions) or lacking negative controls. Use QUADAS-2 tools to assess bias risk and perform sensitivity analyses to weigh study quality .

Q. How can contradictory findings between in vitro and in vivo models of this compound-mediated vasodilation be reconciled?

- Methodological Answer : Conduct ex vivo experiments using isolated vessels (e.g., murine aortic rings) under controlled oxygen tension to mimic in vivo conditions. Compare results with intravital microscopy data from cremasteric arterioles. Apply computational modeling (e.g., finite element analysis) to simulate shear stress effects on endothelial CYP activity .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.